molecular formula C15H17BrN2O B275868 1-(3-bromo-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine

1-(3-bromo-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine

Numéro de catalogue B275868
Poids moléculaire: 321.21 g/mol
Clé InChI: PORJQNNOCNEOLR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-bromo-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine, also known as BR-3EAM, is a novel chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Mécanisme D'action

The mechanism of action of 1-(3-bromo-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine involves its binding to VMAT2, which is located on the membrane of synaptic vesicles in neurons. By binding to VMAT2, 1-(3-bromo-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine inhibits the uptake of monoamine neurotransmitters into synaptic vesicles, leading to a decrease in their release into the synaptic cleft. This modulation of neurotransmitter release can have various effects on neuronal signaling and behavior, depending on the specific neurotransmitter and brain region involved.
Biochemical and Physiological Effects
1-(3-bromo-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine has been shown to have various biochemical and physiological effects, depending on the specific context and experimental conditions. In vitro studies have demonstrated that 1-(3-bromo-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine can inhibit the uptake of dopamine, norepinephrine, and serotonin into synaptic vesicles, leading to a decrease in their release into the synaptic cleft. In vivo studies have shown that 1-(3-bromo-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine can modulate various behaviors and physiological processes, including locomotor activity, anxiety-like behavior, and pain sensitivity.

Avantages Et Limitations Des Expériences En Laboratoire

1-(3-bromo-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine has several advantages for lab experiments, including its selectivity and potency as a VMAT2 inhibitor, its ability to cross the blood-brain barrier, and its potential therapeutic applications in various fields. However, there are also some limitations to its use, including its potential toxicity and side effects, its limited solubility in aqueous solutions, and its relatively high cost compared to other research chemicals.

Orientations Futures

There are several potential future directions for research on 1-(3-bromo-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine, including:
1. Further studies on its mechanism of action in different cell types and brain regions.
2. Development of more selective and potent VMAT2 inhibitors based on the structure of 1-(3-bromo-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine.
3. Investigation of its potential therapeutic applications in neuropsychiatric disorders such as depression and schizophrenia.
4. Exploration of its potential as a chemotherapeutic agent for the treatment of cancer.
5. Studies on its pharmacokinetics and pharmacodynamics in animal models and humans.
6. Development of new methods for synthesizing 1-(3-bromo-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine and related compounds.

Méthodes De Synthèse

1-(3-bromo-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine can be synthesized through a multi-step process. The first step involves the reaction of 3-bromo-4-ethoxyaniline with pyridine-3-carboxaldehyde in the presence of a base such as potassium carbonate. This reaction yields an intermediate product, which is then treated with formaldehyde and hydrogen chloride to obtain the final product, 1-(3-bromo-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine.

Applications De Recherche Scientifique

1-(3-bromo-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine has been studied for its potential applications in various fields, including neuroscience and cancer research. In neuroscience, 1-(3-bromo-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine has been shown to act as a selective and potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles. By inhibiting VMAT2, 1-(3-bromo-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine can modulate the release of these neurotransmitters, leading to potential therapeutic applications in the treatment of neuropsychiatric disorders such as depression and schizophrenia.
In cancer research, 1-(3-bromo-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine has been studied for its potential as a chemotherapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. The mechanism of action of 1-(3-bromo-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine in cancer cells is not fully understood, but it has been suggested that it may act by disrupting the function of lysosomes, which are organelles involved in cellular waste disposal and recycling.

Propriétés

Formule moléculaire

C15H17BrN2O

Poids moléculaire

321.21 g/mol

Nom IUPAC

1-(3-bromo-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine

InChI

InChI=1S/C15H17BrN2O/c1-2-19-15-6-5-12(8-14(15)16)9-18-11-13-4-3-7-17-10-13/h3-8,10,18H,2,9,11H2,1H3

Clé InChI

PORJQNNOCNEOLR-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CNCC2=CN=CC=C2)Br

SMILES canonique

CCOC1=C(C=C(C=C1)CNCC2=CN=CC=C2)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.